2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[3-(furan-3-yl)-3-hydroxypropyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(12-6-8-18-10-12)5-7-15-14(17)9-11-3-1-2-4-11/h6,8,10-11,13,16H,1-5,7,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDXRNBXXLHSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide typically involves the following steps:
Formation of the Hydroxypropyl Chain: The hydroxypropyl chain can be synthesized through the reaction of a suitable furan derivative with a propylene oxide under basic conditions.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with an appropriate intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Alkyl halides, bases like NaOH (Sodium hydroxide).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-alkylated acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl chain and furan ring may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Cyclopentyl moieties are often used in drug design to improve membrane permeability .
- Furan vs. Other Heterocycles : The furan ring in the target compound contrasts with tetrahydrofuran in cyprofuram or phthalimide rings in 3-chloro-N-phenyl-phthalimide . Furan’s electron-rich π-system may enhance binding to biological targets compared to saturated analogs.
Q & A
Q. What synthetic routes are recommended for synthesizing 2-Cyclopentyl-N-[3-(furan-3-YL)-3-hydroxypropyl]acetamide, and how do reaction parameters influence yield?
Methodological Answer:
- Step 1: Start with cyclopentylthioacetamide intermediates (common in acetamide synthesis) and couple with furan-containing hydroxypropyl moieties via nucleophilic substitution or amidation reactions.
- Key Parameters:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct suppression .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts: Use triethylamine or DMAP to accelerate amide bond formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and furan resonances (δ 6.2–7.4 ppm) .
- 13C NMR: Confirm acetamide carbonyl (δ ~170 ppm) and furan carbons (δ ~110–150 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect trace impurities .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) to confirm molecular formula .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In Vitro Screening:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (IC50 determination) .
- Antimicrobial Testing: Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity Profiling: Employ MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the acetylation step?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify common side products (e.g., over-acylated derivatives or furan ring-opened species) .
- Optimization Strategies:
- Stoichiometry: Limit acylating agent (e.g., acetyl chloride) to 1.1 equivalents to prevent over-reaction .
- Temperature Control: Perform stepwise cooling (80°C → 25°C) during acetylation to favor selectivity .
- Additive Use: Introduce molecular sieves to absorb water and shift equilibrium toward product .
Q. How should researchers resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Studies:
- Metabolic Stability: Use liver microsomes to assess rapid degradation (e.g., CYP450-mediated oxidation) .
- Plasma Protein Binding: Evaluate using equilibrium dialysis; high binding may reduce free compound availability .
- Structural Modifications: Introduce substituents (e.g., methyl groups on the cyclopentyl ring) to enhance metabolic stability .
Q. What computational approaches predict structure-activity relationships (SAR) for novel analogs?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase active sites) .
- QSAR Modeling:
- Descriptor Selection: Include logP, topological polar surface area, and H-bond donor/acceptor counts .
- Validation: Cross-validate models with experimental IC50 data from analogs (R² > 0.85 preferred) .
- MD Simulations: Run 100-ns trajectories to assess binding stability and identify critical residues for interaction .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antimicrobial efficacy across studies?
Methodological Answer:
- Variable Control: Standardize assay conditions (e.g., inoculum size, growth medium pH) to reduce inter-lab variability .
- Comparative Testing: Re-evaluate activity against reference strains (e.g., S. aureus ATCC 25923) using identical protocols .
- Mechanistic Studies: Probe membrane disruption via fluorescence dye leakage assays to confirm direct bactericidal effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
